Cas no 1862428-30-5 (2-cyclopropyl-2-ethoxypentan-1-amine)

2-cyclopropyl-2-ethoxypentan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-cyclopropyl-2-ethoxypentan-1-amine
- EN300-1294198
- 1862428-30-5
-
- インチ: 1S/C10H21NO/c1-3-7-10(8-11,12-4-2)9-5-6-9/h9H,3-8,11H2,1-2H3
- InChIKey: ZMRDTMBHKGDOTA-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(CN)(CCC)C1CC1
計算された属性
- せいみつぶんしりょう: 171.162314293g/mol
- どういたいしつりょう: 171.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 35.2Ų
2-cyclopropyl-2-ethoxypentan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1294198-10.0g |
2-cyclopropyl-2-ethoxypentan-1-amine |
1862428-30-5 | 10g |
$4052.0 | 2023-05-27 | ||
Enamine | EN300-1294198-100mg |
2-cyclopropyl-2-ethoxypentan-1-amine |
1862428-30-5 | 100mg |
$741.0 | 2023-09-30 | ||
Enamine | EN300-1294198-250mg |
2-cyclopropyl-2-ethoxypentan-1-amine |
1862428-30-5 | 250mg |
$774.0 | 2023-09-30 | ||
Enamine | EN300-1294198-1000mg |
2-cyclopropyl-2-ethoxypentan-1-amine |
1862428-30-5 | 1000mg |
$842.0 | 2023-09-30 | ||
Enamine | EN300-1294198-2.5g |
2-cyclopropyl-2-ethoxypentan-1-amine |
1862428-30-5 | 2.5g |
$1848.0 | 2023-05-27 | ||
Enamine | EN300-1294198-1.0g |
2-cyclopropyl-2-ethoxypentan-1-amine |
1862428-30-5 | 1g |
$943.0 | 2023-05-27 | ||
Enamine | EN300-1294198-2500mg |
2-cyclopropyl-2-ethoxypentan-1-amine |
1862428-30-5 | 2500mg |
$1650.0 | 2023-09-30 | ||
Enamine | EN300-1294198-5000mg |
2-cyclopropyl-2-ethoxypentan-1-amine |
1862428-30-5 | 5000mg |
$2443.0 | 2023-09-30 | ||
Enamine | EN300-1294198-50mg |
2-cyclopropyl-2-ethoxypentan-1-amine |
1862428-30-5 | 50mg |
$707.0 | 2023-09-30 | ||
Enamine | EN300-1294198-500mg |
2-cyclopropyl-2-ethoxypentan-1-amine |
1862428-30-5 | 500mg |
$809.0 | 2023-09-30 |
2-cyclopropyl-2-ethoxypentan-1-amine 関連文献
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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4. Book reviews
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
2-cyclopropyl-2-ethoxypentan-1-amineに関する追加情報
Professional Introduction to 2-cyclopropyl-2-ethoxypentan-1-amine (CAS No. 1862428-30-5)
2-cyclopropyl-2-ethoxypentan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. With the CAS number 1862428-30-5, this compound represents a unique structural motif that combines a cyclopropyl group with an ethoxy-substituted amine, making it a promising candidate for various chemical transformations and biological applications.
The structural features of 2-cyclopropyl-2-ethoxypentan-1-amine contribute to its versatility in synthetic chemistry. The cyclopropyl ring, known for its stability and ability to participate in various chemical reactions, provides a rigid framework that can influence the reactivity of adjacent functional groups. Meanwhile, the ethoxy-substituted amine moiety offers a site for further functionalization, enabling the synthesis of more complex derivatives.
In recent years, there has been growing interest in the development of novel pharmacophores that incorporate cyclopropyl and amine functionalities. These structural elements have been shown to enhance binding affinity and selectivity in drug design. For instance, studies have demonstrated that compounds featuring cyclopropyl groups exhibit improved metabolic stability and reduced toxicity, making them attractive for medicinal chemistry applications.
The utility of 2-cyclopropyl-2-ethoxypentan-1-amine extends to the synthesis of bioactive molecules. Researchers have leveraged its unique structure to develop intermediates for kinase inhibitors, which are critical in treating various diseases, including cancer. The presence of both the cyclopropyl ring and the ethoxy-substituted amine allows for precise tuning of electronic and steric properties, facilitating the optimization of drug-like characteristics.
Recent advancements in computational chemistry have further highlighted the potential of 2-cyclopropyl-2-ethoxypentan-1-amine. Molecular modeling studies have revealed that this compound can form stable interactions with biological targets, suggesting its suitability for developing small-molecule drugs. These simulations have provided valuable insights into how structural modifications can enhance binding affinity and reduce off-target effects.
The synthesis of 2-cyclopropyl-2-ethoxypentan-1-amine involves multi-step organic transformations that require careful optimization. Key synthetic routes include nucleophilic substitution reactions and reductive amination strategies, which are well-suited for introducing the desired functional groups. Advances in catalytic methods have also enabled more efficient and sustainable synthetic pathways, aligning with green chemistry principles.
In conclusion, 2-cyclopropyl-2-ethoxypentan-1-amine (CAS No. 1862428-30-5) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of cyclopropyl and ethoxy-substituted amine functionalities makes it a valuable building block for drug discovery and synthetic chemistry. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in developing next-generation therapeutics.
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